Methyl 4-hydroxy-1-phenylcyclohexanecarboxylate
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Overview
Description
Methyl 4-hydroxy-1-phenylcyclohexanecarboxylate is an organic compound with the molecular formula C14H18O3 It is characterized by a cyclohexane ring substituted with a hydroxyl group, a phenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-1-phenylcyclohexanecarboxylate typically involves the esterification of 4-hydroxy-1-phenylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-hydroxy-1-phenylcyclohexanecarboxylic acid+methanolacid catalystMethyl 4-hydroxy-1-phenylcyclohexanecarboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-oxo-1-phenylcyclohexanecarboxylate or 4-carboxy-1-phenylcyclohexanecarboxylate.
Reduction: 4-hydroxy-1-phenylcyclohexanemethanol.
Substitution: Nitro- or halogen-substituted derivatives of the phenyl group.
Scientific Research Applications
Methyl 4-hydroxy-1-phenylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-phenylcyclohexanecarboxylic acid
- Methyl 4-hydroxybenzoate
- Phenylcyclohexane derivatives
Uniqueness
Methyl 4-hydroxy-1-phenylcyclohexanecarboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 |
InChI Key |
MNUZHMZTCYFLAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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